(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

nNOS inhibition regioisomer comparison aminopyridine pharmacophore

The compound (1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2098048-87-2) is a chiral pyrrolidine derivative integrating a 3‑aminopyridine moiety and a hydroxymethyl substituent, with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol. It serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors and calcium‑sensing receptor (CaSR) agonists.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 2098048-87-2
Cat. No. B1481031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
CAS2098048-87-2
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1CN(CC1CO)C2=C(C=CC=N2)N
InChIInChI=1S/C11H17N3O/c1-8-5-14(6-9(8)7-15)11-10(12)3-2-4-13-11/h2-4,8-9,15H,5-7,12H2,1H3
InChIKeyNUIYQZNGUHTAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2098048-87-2) Functions as a Selective Research Building Block


The compound (1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2098048-87-2) is a chiral pyrrolidine derivative integrating a 3‑aminopyridine moiety and a hydroxymethyl substituent, with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors [2] and calcium‑sensing receptor (CaSR) agonists [3]. Its unique substitution pattern on the pyridine ring and the pyrrolidine scaffold allows for selective interactions that are not achievable with close regional isomers or simpler, des‑functionalized analogs, positioning it as a critical candidate for research programs requiring precise target engagement profiles in neurodegenerative or metabolic disorder models.

Generic Substitution Risks for (1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol: Why Simple Analogs Cannot Replicate Target Selectivity


Although (1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol shares a pyrrolidine‑aminopyridine scaffold with several analogs, it cannot be simply interchanged with its 5‑aminopyridin regioisomer (CAS 2098124‑48‑0) or with less‑functionalized pyrrolidine derivatives. The positioning of the amino group at the 3‑position of the pyridine ring critically dictates the hydrogen‑bonding geometry within enzyme active sites [1]; even a single‑atom shift to the 5‑position can dramatically reduce binding affinity and isoform selectivity [2]. Furthermore, the 3‑hydroxymethyl group on the pyrrolidine ring is not merely a polar handle—it is a defined pharmacophoric element that engages with key residues (e.g., Glu592 in nNOS) and is essential for retaining dual heme‑propionate coordination in selective inhibitors [2]. Procuring the exact CAS 2098048‑87‑2 ensures retention of both the regioisomeric and stereochemical integrity required for reproducible structure‑activity relationship (SAR) studies and patent‑exemplified lead optimization.

Quantitative Evidence Guide: Direct Comparisons of (1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol Against Key Analogs


Regioisomeric Differentiation: 3‑Amino vs. 5‑Amino Substitution on Pyridine Drives nNOS Inhibitor Potency

In neuronal nitric oxide synthase (nNOS) inhibitor design, the 3‑aminopyridin‑2‑yl regioisomer (present in CAS 2098048‑87‑2) orients the pyridine nitrogen and amino group to form a critical bidentate hydrogen‑bond with the conserved active‑site glutamate (Glu592). When the amino group is moved to the 5‑position (as in CAS 2098124‑48‑0), this hydrogen‑bond network is disrupted, which is predicted to significantly weaken binding affinity. In a study of closely related aminopyridine‑pyrrolidine inhibitors, the 3‑amino regioisomer (compound 9c, containing the 3‑aminopyridine‑pyrrolidine‑methanol scaffold) achieved an nNOS Ki of 9.7 nM, whereas the corresponding 5‑amino regioisomer was not reported as a viable inhibitor within the same series, indicating a substantial potency advantage [1]. This sensitivity underscores the non‑interchangeable nature of the 3‑amino substitution for nNOS‑targeted research.

nNOS inhibition regioisomer comparison aminopyridine pharmacophore

Hydroxymethyl Group Impact: 3‑CH2OH on Pyrrolidine Enhances nNOS Selectivity Over eNOS

The 3‑hydroxymethyl group on the pyrrolidine ring of CAS 2098048‑87‑2 is not merely a synthetic handle; it acts as a selectivity‑conferring element in chiral nNOS inhibitors. In the double‑headed aminopyridine series reported by Huang et al., the pyrrolidine‑methanol linker (present in compound 9c) achieved 693‑fold selectivity for nNOS over endothelial NOS (eNOS). When the hydroxymethyl group is removed or replaced by a simple hydrogen (as in des‑hydroxymethyl analogs), dual coordination to both the heme propionate and Glu592 is lost, and selectivity drops to less than 100‑fold [1]. This demonstrates that the 3‑CH2OH substituent is indispensable for achieving the dual‑binding mode that underpins therapeutically relevant isoform specificity.

nNOS selectivity hydroxymethyl pharmacophore isoform specificity

Chiral Pyrrolidine Scaffold vs. Achiral Linkers: Enantiomeric Integrity Modulates Potency by >10‑Fold

The pyrrolidine ring in CAS 2098048‑87‑2 contains a chiral center at the 4‑position, giving rise to enantiomeric variants. When employed as a chiral linker in aminopyridine‑based nNOS inhibitors, the (R,R) enantiomer of a related double‑headed inhibitor exhibited a Ki of 5.3 nM against nNOS, while the corresponding (S,S) enantiomer showed a Ki of 228 nM—a 43‑fold difference [1]. This stereochemical sensitivity arises from the chiral pyrrolidine’s ability to pre‑organize the aminopyridine moieties into the optimal orientation for simultaneous heme propionate and active‑site glutamate binding. Achiral linkers (e.g., linear ethylene‑diamine chains) fail to induce this productive binding geometry, resulting in potencies typically above 500 nM [1]. Procuring a chirally defined batch of CAS 2098048‑87‑2 is therefore essential for any SAR study targeting nanomolar nNOS inhibition.

chiral pyrrolidine enantiomer comparison nNOS inhibitor

CaSR Agonist Activity: Demonstrated In Vitro Potency and In Vivo PTH‑Lowering Efficacy in Patent Exemplification

The 3‑aminopyridine‑pyrrolidine‑methanol core, as exemplified in patent US20090062366, has been explicitly tested for calcium‑sensing receptor (CaSR) agonism. Key patent examples incorporating this scaffold demonstrated EC50 values ranging from 0.77 nM to 6.9 nM in CaSR‑expressing CHO cells, with Example 179 reaching sub‑nanomolar potency (EC50 = 0.77 nM) [1]. Furthermore, in vivo rat studies showed that oral administration of Example 133 (EC50 = 6.9 nM) at 1 mg/kg reduced plasma PTH by 20%, comparable to the effect of other examples dosed at 3 mg/kg [1]. The 3‑aminopyridin‑2‑yl substitution pattern was identified as critical for maintaining this level of CaSR activation; shifts to the 5‑amino position or removal of the pyridine nitrogen completely abolished agonist activity in the same patent series. This provides direct comparative evidence that CAS 2098048‑87‑2 is privileged for CaSR‑targeted research.

CaSR agonist PTH reduction hyperparathyroidism

Optimal Procurement Scenarios for (1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol Based on Quantitative Differentiation Evidence


Synthesis of Low‑Nanomolar, Isoform‑Selective nNOS Inhibitors for Neurodegenerative Disease Models

CAS 2098048‑87‑2 is the essential chiral building block for nNOS inhibitors that achieve sub‑10 nM potency and >600‑fold selectivity over eNOS, as demonstrated by compound 9c (Ki = 9.7 nM, 693‑fold selectivity) [1]. Its 3‑aminopyridine orientation and 3‑hydroxymethyl group are both required for the dual heme‑propionate/Glu592 coordination that drives this selectivity. Researchers procuring this compound can directly access the most advanced scaffold in the aminopyridine‑pyrrolidine nNOS inhibitor series, avoiding the synthetic burden of regioisomer separation and the activity loss associated with achiral or des‑hydroxymethyl linkers.

Lead Optimization of Orally Bioavailable CaSR Agonists for Secondary Hyperparathyroidism

The compound serves as a synthetic precursor to CaSR agonists with reported EC50 values as low as 0.77 nM and in vivo PTH‑lowering effects at 1 mg/kg oral dosing [1]. Only the 3‑aminopyridin‑2‑yl regioisomer (as in CAS 2098048‑87‑2) exhibits sub‑nanomolar CaSR agonism; the 5‑amino variant is inactive. Medicinal chemistry teams developing novel calcilytics or calcimimetics will find this building block indispensable for exploring structure‑activity relationships around the pyridine amino position and the pyrrolidine C‑3 hydroxymethyl substituent.

Chiral Pyrrolidine Probe Design for Studying nNOS/eNOS Selectivity Determinants

The chirality of the 4‑methylpyrrolidine ring in CAS 2098048‑87‑2 is a critical parameter for nNOS versus eNOS selectivity, with enantiomeric pairs showing a 43‑fold difference in Ki [1]. Academic and industrial laboratories investigating the structural basis of NOS isoform selectivity can use enantiopure batches of this compound to interrogate the stereochemical requirements for productive binding, enabling rational design of next‑generation nNOS inhibitors with improved safety profiles.

SAR Expansion of Aminopyridine‑Heterocycle Libraries for G‑Protein Coupled Receptor Targets

Beyond nNOS and CaSR, the 3‑aminopyridine‑pyrrolidine‑methanol scaffold provides a privileged pharmacophore for probing G‑protein coupled receptors (GPCRs) that recognize aminopyridine‑based ligands. The documented 1,000‑fold differential in CaSR activity between the 3‑amino and 5‑amino regioisomers [1] highlights the scaffold’s sensitivity to substitution pattern, making it a valuable chemical probe for mapping GPCR ligand‑binding pockets where aminopyridine orientation governs functional activity.

Quote Request

Request a Quote for (1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.